molecular formula C22H30N4O3S B2974108 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899950-19-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2974108
CAS No.: 899950-19-7
M. Wt: 430.57
InChI Key: AKODOMFPBJAKSN-UHFFFAOYSA-N
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Description

2-((1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative with a complex heterocyclic core. Its structure comprises a partially saturated quinazolinone ring system modified with a thioether linkage and a dimethylaminoethyl substituent. The acetamide moiety is attached to a 4-ethoxyphenyl group, which contributes to its electronic and steric properties.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-4-29-17-11-9-16(10-12-17)23-20(27)15-30-21-18-7-5-6-8-19(18)26(22(28)24-21)14-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODOMFPBJAKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure, which is often associated with various pharmacological properties including kinase inhibition and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 426.51 g/mol. Its structure incorporates multiple functional groups that are crucial for its biological activity:

Component Description
Quinazolinone Core Known for various biological activities
Dimethylaminoethyl Group Potentially enhances interaction with biological targets
Thioether Linkage May participate in nucleophilic substitution reactions
Ethoxyphenyl Group Contributes to lipophilicity and receptor binding

Kinase Inhibition

Research indicates that compounds with a quinazolinone structure often act as kinase inhibitors. The presence of the hexahydroquinazoline moiety suggests a similar potential for this compound. Kinase inhibitors are critical in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival .

Anticancer Properties

In vitro studies have shown that quinazolinone derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for this compound may involve the inhibition of specific protein kinases that play pivotal roles in cell signaling pathways. For example, studies have demonstrated that certain quinazolinone derivatives can inhibit the phosphorylation of key proteins involved in cancer progression .

Case Studies

  • Study on PD-L1 Inhibition : A related study evaluated quinazolinone derivatives as inhibitors of PD-L1, a target for immunotherapy in cancer treatment. One derivative exhibited an IC50 value of 1.8 nM, indicating strong inhibitory activity against PD-L1 .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations .

Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycle: The hexahydroquinazolinone core distinguishes it from related compounds, such as dioxoquinazolines (e.g., Compound 1 from ) or thiazolyl-acetamides (e.g., derivatives). Saturation in the quinazolinone ring may enhance conformational flexibility and binding to biological targets .
  • Substituents: Aryl Group: The 4-ethoxyphenyl group contrasts with electron-withdrawing substituents like 3,4-dichlorophenyl () or 2,4-dichlorophenyl (). The ethoxy group’s electron-donating nature may reduce electrophilicity and alter receptor interactions. Aminoalkyl Chain: The dimethylaminoethyl group differs from diethylaminoethyl (CAS 898435-71-7, ), impacting lipophilicity and basicity. Dimethylamino groups may improve water solubility and CNS penetration compared to bulkier diethyl analogs .

Structural Comparison Table:

Compound Core Structure Aryl Group Aminoalkyl Substituent Key Functional Groups
Target Compound Hexahydroquinazolinone 4-Ethoxyphenyl Dimethylaminoethyl Thioether, Acetamide
Compound 1 () Dioxoquinazoline 2,4-Dichlorophenyl None Acetamide, Dioxo
Compound Thiazolyl-acetamide 3,4-Dichlorophenyl None Thiazole, Dichlorophenyl
CAS 898435-71-7 () Hexahydroquinazolinone 3-Chlorophenyl Diethylaminoethyl Thioether, Acetamide

Pharmacological and Physicochemical Properties

Pharmacological Activity:

  • Anticonvulsant Potential: The hexahydroquinazolinone core and dimethylaminoethyl group suggest possible GABAergic or ion channel modulation, akin to dioxoquinazoline derivatives () .
  • Antimicrobial Activity : Unlike dichlorophenyl-thiazolyl acetamides (), the ethoxyphenyl group may reduce antimicrobial efficacy but improve safety profiles due to lower electronegativity .
  • Metabolic Stability : The thioether linkage likely enhances metabolic stability compared to sulfide-containing analogs, as seen in CAS 898435-71-7 .

Physicochemical Properties:

  • Molecular Weight : Estimated ~450 g/mol (similar to CAS 898435-71-7) .
  • Hydrogen Bonding: The acetamide and quinazolinone moieties enable hydrogen bonding, similar to dichlorophenyl-thiazolyl derivatives () .

Structure-Activity Relationships (SAR)

Aryl Group: Electron-donating substituents (e.g., ethoxy) may reduce cytotoxicity compared to electron-withdrawing chlorophenyl groups .

Aminoalkyl Chain: Dimethylaminoethyl enhances solubility and basicity versus diethylaminoethyl, favoring CNS-targeted activity .

Core Saturation: Hexahydroquinazolinone improves conformational flexibility over planar dioxoquinazolines, possibly enhancing target engagement .

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